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molecular formula C9H10O2 B8275621 5-Methyl-2-furylpropargylcarbinol CAS No. 57544-94-2

5-Methyl-2-furylpropargylcarbinol

Cat. No. B8275621
M. Wt: 150.17 g/mol
InChI Key: NOWHXSQOXFHUPB-UHFFFAOYSA-N
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Patent
US04958033

Procedure details

In the same flask as in Example 1, there were charged granular magnesium (14.6 g), dry zinc chloride (6.8 g) and dry tetrahydrofuran (110 g). Propargyl bromide (0.88 g) was added thereto at 10° C. while stirring. The resultant mixture was kept in an adiabatic condition, whereupon the reaction proceeded. When the heat generation stopped, a mixture of 5-methylfurfural (55.06 g), propargyl bromide (64.5 g), tetrahydrofuran (55 g) and isopropyl ether (55 g) was dropwise added to the reaction mixture at 50° C. in 1.5 hours while stirring under cooling. The resultant mixture was kept at room temperature for 30 minutes while stirring. After completion of the reaction, the reaction mixture was treated in the same manner as in Example 1 to give 2-(1-hydroxy-3-butynyl)-5-methylfuran (60.5 g) in a yield of 81% (based on the starting 5-methylfurfural).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
catalyst
Reaction Step One
Quantity
110 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55.06 g
Type
reactant
Reaction Step Three
Quantity
64.5 g
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
55 g
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.88 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][C:3]1[O:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[CH2:10](Br)[C:11]#[CH:12].C(OC(C)C)(C)C>[Cl-].[Zn+2].[Cl-].C(Br)C#C.O1CCCC1>[OH:8][CH:7]([C:6]1[O:9][C:3]([CH3:2])=[CH:4][CH:5]=1)[CH2:12][C:11]#[CH:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
6.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
110 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
55.06 g
Type
reactant
Smiles
CC1=CC=C(C=O)O1
Name
Quantity
64.5 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
55 g
Type
solvent
Smiles
O1CCCC1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.88 g
Type
catalyst
Smiles
C(C#C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
at 10° C. while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added to the reaction mixture at 50° C. in 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction mixture was treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
OC(CC#C)C=1OC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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